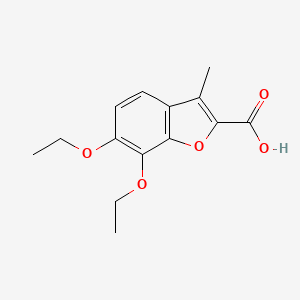

6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid

Description

Historical Context and Discovery in Heterocyclic Chemistry

The historical foundation of this compound lies deeply rooted in the pioneering work of nineteenth-century organic chemists who first explored benzofuran chemistry. William Henry Perkin stands as the foundational figure in this field, having been the first chemist to synthesize the benzofuran ring system in 1870. Perkin's groundbreaking work established the synthetic methodology known today as the Perkin rearrangement, which involves the base-catalyzed conversion of 3-halocoumarins to benzofuran-2-carboxylic acids. This transformation represents a coumarin-benzofuran ring contraction reaction that became fundamental to the synthesis of numerous benzofuran derivatives, including compounds structurally related to this compound.

The development of benzofuran chemistry gained momentum throughout the late nineteenth and early twentieth centuries as organic chemists recognized the structural versatility and synthetic potential of this heterocyclic scaffold. The specific synthesis pathways for benzofuran-2-carboxylic acid derivatives became increasingly sophisticated, with researchers developing various approaches including oxidative cyclization, intramolecular condensation reactions, and metal-catalyzed coupling strategies. The emergence of microwave-assisted synthetic methodologies in recent decades has further revolutionized the preparation of benzofuran-2-carboxylic acids, allowing for significantly reduced reaction times while maintaining high yields.

Modern synthetic approaches to this compound and related compounds have benefited from advances in understanding reaction mechanisms and optimization of synthetic conditions. The Perkin rearrangement mechanism has been extensively studied, revealing that the transformation proceeds through two distinct stages: an initial rapid base-catalyzed ring fission of 3-halocoumarins followed by a slower cyclization process. These mechanistic insights have enabled synthetic chemists to optimize reaction conditions and develop more efficient protocols for accessing substituted benzofuran-2-carboxylic acids with precise control over regiochemistry and functional group tolerance.

Position within Benzofuran Chemical Classification

This compound occupies a specific position within the hierarchical classification of benzofuran compounds, representing a multiply substituted derivative of the parent benzofuran structure. Benzofuran itself consists of a fused benzene and furan ring system, creating a bicyclic aromatic heterocycle with the molecular formula C₈H₆O. This parent compound serves as the structural foundation for an extensive family of derivatives that include natural products, pharmaceutically active compounds, and synthetic intermediates.

The systematic classification of this compound within the benzofuran family can be organized according to substitution patterns and functional group arrangements. The compound belongs to the subclass of benzofuran-2-carboxylic acids, which are characterized by the presence of a carboxylic acid functional group at the 2-position of the benzofuran ring system. This structural feature imparts specific chemical reactivity and potential for hydrogen bonding interactions that distinguish these compounds from other benzofuran derivatives.

The substitution pattern of this compound can be systematically described according to International Union of Pure and Applied Chemistry nomenclature principles. The compound features ethoxy substituents at positions 6 and 7 of the benzofuran ring, creating a diethoxy substitution pattern on the benzene portion of the fused ring system. Additionally, a methyl group is present at position 3, providing further structural complexity and potential influence on molecular properties and biological activity.

| Classification Level | Description | Structural Features |

|---|---|---|

| Parent Compound | Benzofuran | Fused benzene-furan ring system (C₈H₆O) |

| Functional Group Class | Benzofuran-2-carboxylic acids | Carboxylic acid at position 2 |

| Substitution Pattern | 6,7-Diethoxy-3-methyl derivative | Ethoxy groups at positions 6,7; methyl at position 3 |

| Molecular Formula | C₁₄H₁₆O₅ | 264.27 grams per mole molecular weight |

Significance in Oxygen-Containing Heterocyclic Chemistry

The significance of this compound within oxygen-containing heterocyclic chemistry extends beyond its role as a single molecular entity to encompass broader principles of heterocyclic design, synthesis, and structure-activity relationships. Oxygen-containing heterocycles represent one of the most important classes of organic compounds, exhibiting diverse biological and pharmacological activities due to their structural similarities to many natural products and their unique physicochemical properties. Benzofuran derivatives, including this compound, exemplify the versatility of oxygen heterocycles in medicinal chemistry applications.

The structural features of this compound provide valuable insights into the relationship between molecular structure and chemical reactivity within oxygen-containing heterocyclic systems. The presence of multiple oxygen-containing functional groups, including the furan oxygen, ethoxy substituents, and carboxylic acid moiety, creates a complex electronic environment that influences both chemical stability and potential intermolecular interactions. These structural characteristics contribute to the compound's position as a representative example of highly functionalized benzofuran derivatives that demonstrate the synthetic accessibility of complex oxygen heterocycles.

Contemporary research in benzofuran chemistry has revealed that structural modifications, such as those present in this compound, can significantly influence biological activity and pharmacological properties. The specific substitution pattern of this compound provides a framework for understanding structure-activity relationships within benzofuran derivatives, particularly regarding the influence of alkoxy substituents and carboxylic acid functionality on molecular behavior. Studies of related benzofuran compounds have demonstrated that the presence of methoxy and ethoxy groups can enhance binding interactions with biological targets and improve pharmacokinetic properties.

| Structural Feature | Chemical Significance | Impact on Properties |

|---|---|---|

| Furan Oxygen | Electron-donating heteroatom | Influences ring reactivity and stability |

| Ethoxy Substituents (6,7-positions) | Electron-donating alkoxy groups | Enhance electron density, potential H-bonding |

| Carboxylic Acid (2-position) | Acidic functional group | Enables acid-base interactions, metal coordination |

| Methyl Group (3-position) | Alkyl substituent | Influences steric interactions and lipophilicity |

| Fused Ring System | Aromatic bicyclic structure | Provides rigidity and π-π stacking potential |

The compound also serves as an important synthetic intermediate in the preparation of more complex benzofuran derivatives and related heterocyclic systems. The carboxylic acid functionality provides a versatile handle for further chemical transformations, including esterification, amidation, and decarboxylation reactions that can lead to structurally diverse products. This synthetic utility reinforces the significance of this compound as a valuable building block in heterocyclic chemistry research and development.

Properties

IUPAC Name |

6,7-diethoxy-3-methyl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O5/c1-4-17-10-7-6-9-8(3)11(14(15)16)19-12(9)13(10)18-5-2/h6-7H,4-5H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMNICDRZDYPNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=C(C=C1)C(=C(O2)C(=O)O)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353549 | |

| Record name | 6,7-diethoxy-3-methyl-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40713-26-6 | |

| Record name | 6,7-diethoxy-3-methyl-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Key Intermediates

3-Halocoumarins : 3-Bromo-4-methyl-6,7-dimethoxycoumarin or related halogenated coumarins serve as precursors. These compounds are prepared by bromination of 4-methyl-6,7-dimethoxycoumarin using N-bromosuccinimide (NBS) under microwave irradiation.

Base for Rearrangement : Sodium hydroxide in ethanol or methanol is used to induce the Perkin rearrangement, converting the 3-halocoumarin into the benzofuran-2-carboxylic acid derivative.

Stepwise Synthetic Procedure

Notes on Ethoxy Substitution

The ethoxy groups at positions 6 and 7 can be introduced by alkylation of the corresponding hydroxy groups on the benzofuran ring using ethyl halides under basic conditions or by starting from ethoxy-substituted coumarins.

The methyl group at position 3 is typically introduced via methylation of the benzofuran ring or by using methyl-substituted coumarin precursors.

Mechanistic Insights and Reaction Conditions

The Perkin rearrangement mechanism involves base-catalyzed ring opening of the 3-halocoumarin to form a dianion intermediate, which then undergoes ring closure to form the benzofuran-2-carboxylic acid structure.

Microwave-assisted synthesis significantly reduces reaction times and improves yields by providing rapid and uniform heating.

The choice of solvent (ethanol or methanol) and base concentration is critical for optimizing the rearrangement efficiency and purity of the product.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Perkin Rearrangement | 3-Halocoumarins | NaOH, EtOH or MeOH | Microwave, 5-10 min, ~80°C | High yield, rapid, straightforward | Requires halogenated coumarins, possible side reactions |

| Halogenation + Rearrangement | Methoxy-substituted coumarins | NBS, NaOH, DMF | Microwave or reflux, 4-6 h | Selective substitution, versatile | Multi-step, moderate yields |

| Multi-step Functionalization | Benzofuran core | Oxalyl chloride, alkyl halides, bases | Reflux, inert atmosphere | Precise control over substitution | Longer synthesis, multiple purification steps |

Research Findings and Optimization

Studies have demonstrated that microwave-assisted Perkin rearrangement of 3-bromo-4-methyl-6,7-dimethoxycoumarin yields the benzofuran-2-carboxylic acid derivative efficiently with yields up to 89% for bromination and high yields for rearrangement.

The rearrangement is sensitive to base concentration and temperature; optimal conditions involve moderate heating (~79-80°C) and controlled base equivalents to avoid decomposition.

Alternative solvents such as DMF can be used for rearrangement under Ullmann reaction conditions, but this may lead to longer reaction times and requires careful monitoring.

The ethoxy substitution pattern can be tuned by starting from appropriately substituted coumarins or by post-synthetic alkylation, allowing for structural diversity in the benzofuran derivatives.

Chemical Reactions Analysis

Key Reactions:

-

Friedel-Crafts Acylation : A precursor synthesis involves Friedel-Crafts acylation of phloroglucinol derivatives with chloroacetyl chloride under anhydrous AlCl₃ catalysis in 1,2-dichloroethane at 90°C, yielding intermediates such as 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone (85% yield) .

-

Cyclization : Alkali-mediated cyclization of intermediates (e.g., 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone) in methanol with sodium acetate at 65°C produces benzofuranone derivatives (86% yield) .

Optimized Conditions for Benzofuran Formation:

| Reaction Step | Catalyst/Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃, 1,2-DCE | 90°C | 85% | |

| Cyclization | NaOAc, MeOH | 65°C | 86% |

Carboxylic Acid Derivatives:

-

Amidation : The carboxylic acid group undergoes coupling with amines using agents like HATU or EDCI. For example, benzofuran-6-carboxylic acid reacts with tetrahydroisoquinoline derivatives in DMF to form amides .

-

Esterification : Reacts with alcohols (e.g., methanol) under acidic conditions to form methyl esters, though this is less common due to steric hindrance from the adjacent methyl group .

Electrophilic Substitution:

-

Halogenation : Electrophilic iodination or bromination occurs at the 7-position of the benzofuran ring under mild conditions (e.g., I₂/KI in acetic acid), yielding 7-halo derivatives (e.g., 7-iodo or 7-bromo analogs) .

-

Methoxy/Aryl Substitution : Ethoxy groups participate in demethylation reactions under acidic conditions (e.g., HBr/AcOH), converting ethoxy to hydroxyl groups .

Perkin Rearrangement:

-

Under microwave-assisted alkaline conditions (NaOH/EtOH, 79°C), 3-halocoumarins undergo a Perkin rearrangement to form benzofuran-2-carboxylic acids. This method achieves 70–90% yields within 5 minutes .

Ullmann-Type Coupling:

-

In DMF with K₂CO₃ at 140°C, 3-bromo-7-methoxycoumarin rearranges to 6-methoxybenzofuran-2-carboxylic acid, suggesting potential applicability to ethoxy-substituted analogs .

Benzoic Acid-Promoted Cycloaddition:

-

In toluene with 20 mol% benzoic acid at 90°C, benzofuran derivatives participate in [3+2] cycloadditions with terminal alkynes and isatins, forming pyrrolo[2,1-a]isoquinolines (86% yield) .

Solvent and Catalyst Effects:

| Catalyst | Solvent | Temperature | Reaction Time | Yield | Source |

|---|---|---|---|---|---|

| Benzoic acid | Toluene | 90°C | 16 h | 86% | |

| TFA | Toluene | 80°C | 18 h | 81% |

Stability and Degradation

Scientific Research Applications

Biological Activities

The compound exhibits several notable biological activities:

- Anticancer Activity : Research has demonstrated that derivatives of benzofuran compounds, including 6,7-diethoxy-3-methyl-1-benzofuran-2-carboxylic acid, show significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that this compound can induce apoptosis in K562 leukemia cells and has shown effectiveness against prostate and colon cancer cell lines .

- Antioxidant Properties : The compound has been investigated for its antioxidant capabilities, which are essential in preventing oxidative stress-related diseases. Antioxidants play a critical role in neutralizing free radicals and protecting cellular integrity .

- Neuroprotective Effects : Some studies suggest potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's. The mechanism may involve modulation of neurotransmitter levels and reduction of oxidative damage .

Case Studies

Several case studies have highlighted the applications of this compound:

- Anticancer Efficacy : In a study involving various benzofuran derivatives, compounds similar to this compound were screened for anticancer activity against Erlich ascites carcinoma cells. Results indicated that certain modifications enhanced cytotoxicity significantly, suggesting a structure-activity relationship that could be exploited for drug design .

- Apoptosis Induction : Another research focused on the ability of the compound to induce apoptosis in K562 cells through increased reactive oxygen species (ROS) production. The study utilized flow cytometry to analyze early apoptotic changes, confirming that the compound effectively triggers programmed cell death in cancerous cells .

Mechanism of Action

The mechanism of action of 6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Benzofuran Carboxylic Acids

Halogenated derivatives, such as methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (III) and methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (VI), exhibit substitution patterns involving bromine and chlorine atoms on the benzofuran ring and acetyl groups . However, the bulky ethoxy groups in the latter may confer greater steric hindrance, affecting binding interactions in biological systems .

Quinoline-Benzofuran Hybrids

Compounds like 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives (e.g., 3g and 3h) combine benzofuran with a quinoline ring and a methylenedioxy group . The fused quinoline system introduces aromatic π-stacking capabilities, which could enhance interactions with biological targets compared to the simpler benzofuran scaffold of 6,7-diethoxy-3-methyl-1-benzofuran-2-carboxylic acid. Additionally, the methylenedioxy group (O-CH2-O) in these hybrids may improve metabolic stability relative to ethoxy substituents .

Methoxy- and Dichlorobenzoic Acid Derivatives

2-Methoxy-3,6-dichlorobenzoic acid (CAS: 1918009) is a benzoic acid derivative with methoxy and chlorine substituents . The electron-withdrawing chlorine atoms also enhance solubility in polar solvents, a property less pronounced in the ethoxy-bearing benzofuran analog .

Fluorinated Benzofuran Acetic Acids

2-(6,7-Difluoro-1-benzofuran-3-yl)acetic acid features fluorine atoms at positions 6 and 7 and an acetic acid side chain . The fluorine atoms, being highly electronegative, alter electron distribution and may increase metabolic resistance compared to ethoxy groups. The acetic acid moiety, unlike the directly attached carboxylic acid in this compound, could influence pharmacokinetic properties such as membrane permeability .

Dihydrobenzofuran Carboxylic Acids

6,7-Dimethoxy-2,3-dihydrobenzofuran-2-carboxylic acid (CAS: 59084-79-6) contains a partially saturated dihydrobenzofuran ring and methoxy groups . Methoxy groups, being smaller than ethoxy, may reduce steric bulk but offer similar electron-donating effects .

Structural and Functional Comparison Table

Key Findings and Implications

- Substituent Effects : Ethoxy groups in this compound provide steric hindrance and moderate electron-donating effects, contrasting with halogenated analogs (reactivity) or methylenedioxy-containing hybrids (metabolic stability) .

- Structural Hybrids: Quinoline-benzofuran hybrids demonstrate the impact of fused aromatic systems on target binding, a feature absent in the simpler benzofuran scaffold .

- Functional Group Variations : Carboxylic acid positioning (directly on benzofuran vs. acetic acid side chain) and substituent electronegativity (F, Cl vs. OCH2CH3) critically influence physicochemical and biological properties .

Biological Activity

6,7-Diethoxy-3-methyl-1-benzofuran-2-carboxylic acid is a compound belonging to the benzofuran family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

This compound can undergo various chemical reactions, including oxidation and reduction. It is synthesized through multi-step reactions and serves as a versatile building block in the development of more complex benzofuran derivatives .

Antimicrobial Activity

Recent studies have indicated that benzofuran derivatives, including this compound, exhibit significant antimicrobial properties.

Table 1: Antimicrobial Activity of Benzofuran Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 0.0195 mg/mL |

| C. albicans | 0.0048 mg/mL | |

| Bacillus mycoides | 0.0048 mg/mL |

These findings suggest that the compound has potent activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly in inducing apoptosis in cancer cell lines such as K562 (chronic myelogenous leukemia) and PC3 (prostate cancer).

The mechanism by which this compound exerts its effects involves the induction of reactive oxygen species (ROS), leading to increased apoptosis markers such as activated caspases .

Table 2: Apoptotic Effects on Cancer Cell Lines

| Cell Line | Apoptosis Induction (Caspase Activation) | Observations |

|---|---|---|

| K562 | 1.5 to 5-fold increase | Significant apoptosis observed |

| PC3 | Moderate activation | Potential for therapeutic use |

The compound's ability to intercalate with DNA further enhances its anticancer potential by disrupting cellular replication processes .

Case Studies

In various experimental setups, researchers have documented the effects of this compound on different cancer models:

- K562 Cells : The compound demonstrated a strong capacity to induce apoptosis through ROS generation and caspase activation.

- PC3 Cells : Similar apoptotic effects were observed with moderate efficacy, indicating potential for further development in prostate cancer therapies.

Q & A

Basic Question: What are the established synthetic routes for 6,7-diethoxy-3-methyl-1-benzofuran-2-carboxylic acid?

Methodological Answer:

The compound is synthesized via modular strategies, often involving:

- Friedländer Condensation : Reacting 2-amino-4,5-methylenedioxybenzaldehyde with ethyl 4-chloro-3-oxobutanoate under ultrasound irradiation, using KHSO₄ as a catalyst to form intermediate quinoline derivatives .

- One-Pot Reactions : Subsequent coupling of intermediates with substituted salicylaldehydes or naphthaldehydes to yield benzofuran-quinoline hybrids. Yields typically range from 52% to 82%, depending on substituents and reaction optimization .

Basic Question: What characterization techniques validate the structural integrity of this compound?

Methodological Answer:

Key techniques include:

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., diethoxy groups at C6/C7, methyl at C3). Discrepancies between observed and calculated chemical shifts may arise due to steric or electronic effects .

- IR Spectroscopy : Identify carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and ether (C-O) bonds (~1250 cm⁻¹) .

- Elemental Analysis : Validate purity and stoichiometry (e.g., C, H, O percentages) .

Advanced Question: How can researchers resolve contradictions between observed and calculated spectral data?

Methodological Answer:

Discrepancies in NMR or MS data often stem from:

- Dynamic Effects : Conformational flexibility or solvent interactions altering peak positions.

- Isotopic Patterns : Misinterpretation of fragmentation in mass spectra.

Resolution Strategies : - Cross-validate with 2D NMR (e.g., COSY, HSQC) to confirm connectivity.

- Compare with structurally analogous compounds (e.g., methylenedioxy-bearing quinoline derivatives) to identify substituent-specific trends .

Advanced Question: What strategies improve synthetic yields of benzofuran-carboxylic acid derivatives?

Methodological Answer:

Optimization approaches include:

- Catalyst Screening : KHSO₄ under ultrasound irradiation enhances reaction rates and yields in Friedländer condensations .

- Solvent Optimization : Polar aprotic solvents (e.g., THF) improve solubility of intermediates.

- Temperature Control : Mild conditions (e.g., 60–80°C) prevent decomposition of acid-sensitive groups .

Advanced Question: What mechanistic pathways explain the formation of benzofuran-quinoline hybrids?

Methodological Answer:

The proposed mechanism involves:

Intramolecular Cyclization : Salicylaldehyde derivatives undergo nucleophilic attack on quinoline intermediates, forming benzofuran rings.

Dehydration : Elimination of water yields the conjugated aromatic system.

Aromatization : Stabilization via π-electron delocalization completes the hybrid structure .

This pathway aligns with analogous naphthofuran syntheses using triethylamine-mediated condensation .

Advanced Question: What pharmacological potential is suggested by structural analogs of this compound?

Methodological Answer:

- Methylenedioxy Moieties : Known for enzyme inhibition (e.g., cytochrome P450) and antimicrobial activity.

- Quinoline Framework : Implicated in anticancer and antimalarial drug design.

- Research Gaps : While current studies focus on synthesis, biological evaluation of 6,7-diethoxy derivatives remains unexplored. Prioritize assays targeting kinase or topoisomerase inhibition, leveraging structural diversity for lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.